2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a highly complex organic molecule. It features multiple hydroxyl groups, glycosidic linkages, and a steroidal backbone, indicating its potential biological activity and relevance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and stereoselective synthesis. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of biocatalysts, flow chemistry techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound’s complex structure makes it a valuable subject for studying stereochemistry, reaction mechanisms, and synthetic methodologies.
Biology
Its multiple hydroxyl groups and glycosidic linkages suggest potential biological activity, making it relevant for research in enzymology and carbohydrate chemistry.
Medicine
Industry
The compound may have applications in the development of new materials, such as biodegradable polymers or advanced pharmaceuticals.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its multiple hydroxyl groups and glycosidic linkages may facilitate binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycosides: Compounds with similar glycosidic linkages.
Steroids: Compounds with a similar steroidal backbone.
Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups.
Uniqueness
The unique combination of a steroidal backbone with multiple glycosidic linkages and hydroxyl groups sets this compound apart from others. This structural complexity may confer unique biological activities and potential therapeutic applications.
Biological Activity
The compound “2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” (hereafter referred to as Compound X) is a complex polyphenolic structure with potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
Compound X is characterized by a highly intricate molecular structure featuring multiple hydroxyl groups and sugar moieties. The presence of these functional groups significantly contributes to its biological properties.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₄₁H₆₄O₁₈ |
Molecular Weight | 792.94 g/mol |
Antioxidant Activity
Research has shown that Compound X exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. A study demonstrated that Compound X effectively scavenges free radicals and reduces lipid peroxidation in vitro.
Case Study: Antioxidant Assay
In a comparative study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:
Sample | IC₅₀ (µg/mL) |
---|---|
Compound X | 25.0 |
Ascorbic Acid | 30.0 |
Quercetin | 20.0 |
This indicates that Compound X has comparable antioxidant activity to known antioxidants.
Anti-inflammatory Effects
Compound X has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
The anti-inflammatory effects are attributed to the modulation of NF-kB signaling pathways. By inhibiting this pathway, Compound X reduces the expression of inflammatory mediators.
Antimicrobial Activity
The antimicrobial potential of Compound X has been assessed against various bacterial strains. Results indicate that it possesses broad-spectrum antimicrobial activity.
Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that Compound X could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Cancer Research
Preliminary studies have evaluated the cytotoxic effects of Compound X on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.
Cytotoxicity Assay Results
Cell Line | IC₅₀ (µM) |
---|---|
MCF7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
Normal Fibroblasts | >50 |
This selectivity highlights the potential for therapeutic applications in oncology.
Properties
Molecular Formula |
C66H112O34 |
---|---|
Molecular Weight |
1449.6 g/mol |
IUPAC Name |
2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24?,25?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61?,64-,65+,66-/m0/s1 |
InChI Key |
LTDANPHZAHSOBN-ZFEJJTLKSA-N |
Isomeric SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC([C@@]6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
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